molecular formula C10H13BrFN3 B3017580 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine CAS No. 1353979-24-4

2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B3017580
CAS No.: 1353979-24-4
M. Wt: 274.137
InChI Key: LGHWBCVLSVKLLH-UHFFFAOYSA-N
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Description

2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine is a heterocyclic compound that contains both a piperidine and a pyrimidine ring. The presence of bromomethyl and fluorine substituents makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 would yield a reduced piperidine derivative .

Scientific Research Applications

2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoropyrimidine moiety can interact with enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromomethyl and fluorine substituents in 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine makes it unique compared to its analogs. These substituents enhance its reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[3-(bromomethyl)piperidin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN3/c11-4-8-2-1-3-15(7-8)10-13-5-9(12)6-14-10/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHWBCVLSVKLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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